METHYL 5-ACETYLAMINOLEVULINATE
CAS No.: 93393-93-2
Cat. No.: VC3890130
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93393-93-2 |
---|---|
Molecular Formula | C8H13NO4 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | methyl 5-acetamido-4-oxopentanoate |
Standard InChI | InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10) |
Standard InChI Key | ODTLWRJIPVEESK-UHFFFAOYSA-N |
SMILES | CC(=O)NCC(=O)CCC(=O)OC |
Canonical SMILES | CC(=O)NCC(=O)CCC(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 5-acetylaminolevulinate (C₈H₁₃NO₄) is characterized by the IUPAC name methyl 5-acetamido-4-oxopentanoate. Key properties include:
The acetyl group at the 5-position distinguishes it from methyl aminolevulinate (Metvix), altering its pharmacokinetics and photodynamic efficacy .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves acetylation of methyl 5-aminolevulinate using acetic anhydride in the presence of pyridine at room temperature. Alternative methods include:
-
Bromination of methyl levulinate with CuBr₂, followed by ammoniation and hydrolysis to yield 5-ALA precursors .
-
Hydrochloride salt formation via refluxing 5-ALA in methanol with molecular sieves, achieving 86% conversion .
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (up to 88%) and purity (>95%) . Critical parameters include temperature control (40–65°C) and catalytic efficiency of CuBr₂ over traditional Br₂ .
Chemical Reactivity and Functional Transformations
Methyl 5-acetylaminolevulinate undergoes diverse reactions:
-
Oxidation: Forms carboxylic acids (e.g., glutaric acid derivatives) using KMnO₄ or H₂O₂.
-
Reduction: LiAlH₄ reduces the acetyl group to regenerate 5-aminolevulinate.
-
Substitution: Nucleophilic agents replace the acetyl moiety under basic conditions.
Mechanism of Action in Photodynamic Therapy
As a prodrug, methyl 5-acetylaminolevulinate is metabolized intracellularly to protoporphyrin IX (PpIX), a photosensitizer. Upon exposure to red light (630 nm), PpIX generates reactive oxygen species (ROS), inducing mitochondrial damage and apoptosis in malignant cells . Key advantages over 5-ALA include:
Clinical Applications and Efficacy
Actinic Keratosis and Basal Cell Carcinoma
In a randomized trial, methyl 5-acetylaminolevulinate-PDT demonstrated 69% complete response rates at 5 years, comparable to cryotherapy (75%) but with superior cosmetic outcomes . For superficial basal cell carcinoma, efficacy reached 95%, though surgical excision remains preferable for high-risk lesions .
Oncological Research
Recent studies highlight its role in blocking Akt/mTOR-mediated autophagic flux, potentiating apoptosis in cutaneous squamous cell carcinoma (cSCC) . Modified PDT protocols (M-PDT) using lower incubation times and higher light doses show promise in reducing recurrence .
Comparative Analysis with Analogues
The acetyl group in methyl 5-acetylaminolevulinate enhances metabolic stability, enabling prolonged PpIX accumulation .
Recent Advances and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume